molecular formula C23H23NO4 B2450585 (1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid CAS No. 2460745-58-6

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2450585
CAS No.: 2460745-58-6
M. Wt: 377.44
InChI Key: ZZRUWNVJQZGTOP-AQFHOAJTSA-N
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Description

(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.
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Properties

IUPAC Name

(1R,2R)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)19-12-18(19)21-10-5-11-24(21)23(27)28-13-20-16-8-3-1-6-14(16)15-7-2-4-9-17(15)20/h1-4,6-9,18-21H,5,10-13H2,(H,25,26)/t18-,19-,21?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRUWNVJQZGTOP-AQFHOAJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5CC5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[C@@H]5C[C@H]5C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a cyclopropane ring, a pyrrolidine moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, suggests diverse biological activities. This article reviews the compound's biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O3C_{18}H_{23}N_{3}O_{3}. The structural features include:

  • Cyclopropane Ring : Known for its strain and unique reactivity.
  • Pyrrolidine Ring : Often associated with various biological activities.
  • Fluorenylmethoxycarbonyl Group : Commonly used in peptide synthesis as a protecting group.

Research indicates that compounds similar to this compound may interact with various biological macromolecules. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signal transduction pathways.
  • Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.

Case Studies

Several studies have explored the biological effects of structurally related compounds:

  • A study on cyclopropanecarboxylic acids demonstrated their inhibitory effects on the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) in Arabidopsis thaliana, suggesting potential applications in plant biology and agriculture .
CompoundBinding Affinity (ΔG, kcal/mol)Binding Constant (Kb, M⁻¹)
(1R,2R)-Cyclopropanecarboxylic acid-6.55.94 × 10⁴
(1S,2S)-Cyclopropanecarboxylic acid-6.02.54 × 10⁴
Pyrazinoic acid-5.37.61 × 10³

The results indicate that the (1R,2R) isomer exhibits stronger binding affinity compared to other analogs.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl group to protect the amino group of the pyrrolidine.
  • Cyclopropanation : Formation of the cyclopropane ring through specific cyclization reactions.
  • Carboxylic Acid Introduction : Finalization of the structure by introducing the carboxylic acid group.

Applications

The potential applications of this compound span various fields:

  • Medicinal Chemistry : As a precursor for drug development targeting specific enzymes or receptors.
  • Peptide Synthesis : Utilized as a building block in solid-phase peptide synthesis due to its protective Fmoc group.

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